molecular formula C23H26N4O7 B12494276 Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Cat. No.: B12494276
M. Wt: 470.5 g/mol
InChI Key: WCZUZUGYZOXFQQ-UHFFFAOYSA-N
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Description

Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the morpholine derivatives, followed by their coupling with nitrophenyl and benzoate groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The specific methods and conditions can vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(morpholin-4-ylcarbonyl)amino]benzoate
  • Methyl-(2-morpholin-4-yl-benzyl)-amine

Uniqueness

Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H26N4O7

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C23H26N4O7/c1-32-23(29)19-14-16(2-4-21(19)26-8-12-34-13-9-26)24-22(28)18-15-17(27(30)31)3-5-20(18)25-6-10-33-11-7-25/h2-5,14-15H,6-13H2,1H3,(H,24,28)

InChI Key

WCZUZUGYZOXFQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)N4CCOCC4

Origin of Product

United States

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